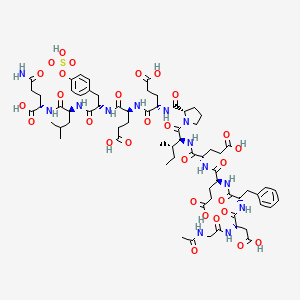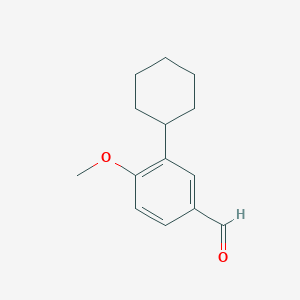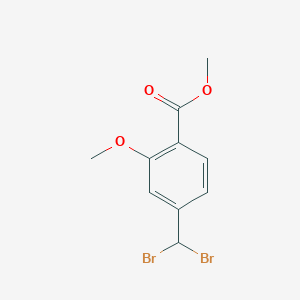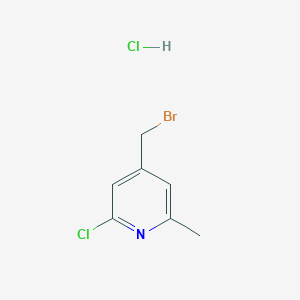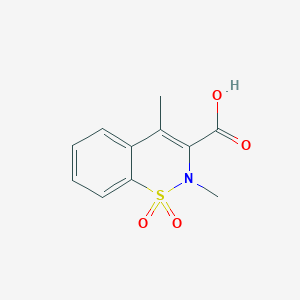![molecular formula C12H19N3OSi B13911794 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and coupling reactions. One efficient method involves the Suzuki coupling reaction, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a borate intermediate in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for yield, cost, and environmental impact. The Suzuki coupling reaction is favored due to its high efficiency and straightforward procedure. The use of recyclable catalysts and green solvents can further enhance the sustainability of the process .
化学反応の分析
Types of Reactions
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chloro position.
Coupling Reactions: It is commonly involved in Suzuki coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using fluoride ions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Fluoride Ions: Employed for the deprotection of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, such as baricitinib, which are used in the treatment of autoimmune diseases.
Biological Research: The compound’s derivatives are studied for their potential antiviral and anticancer activities.
Chemical Biology: It is used as a building block in the design of bioactive molecules that can modulate biological pathways.
作用機序
The mechanism of action of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, baricitinib, a derivative of this compound, inhibits Janus kinase (JAK) enzymes, which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and reduce inflammation.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Baricitinib: A derivative used as a JAK inhibitor.
RDEA427: Another pyrrolo[2,3-d]pyrimidine derivative with potent antiviral activity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive compounds. Its trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a valuable building block in medicinal chemistry .
特性
分子式 |
C12H19N3OSi |
|---|---|
分子量 |
249.38 g/mol |
IUPAC名 |
trimethyl-[2-(pyrrolo[2,3-d]pyrimidin-7-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C12H19N3OSi/c1-17(2,3)7-6-16-10-15-5-4-11-8-13-9-14-12(11)15/h4-5,8-9H,6-7,10H2,1-3H3 |
InChIキー |
WUHSWAJJIXAIGL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CC2=CN=CN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


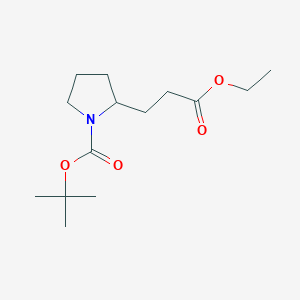

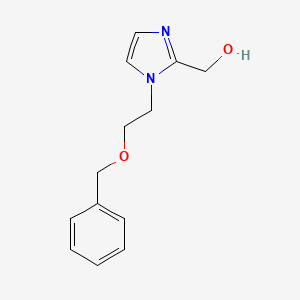
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)


![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
